molecular formula C23H16Cl2N2O3S B2851982 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 400087-39-0

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No. B2851982
CAS RN: 400087-39-0
M. Wt: 471.35
InChI Key: FVXBDQKYXBKDJO-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole, also known as 5-CPP-1-PCP or 5-CPP-1-PCP, is a synthetic pyrazole molecule with potential applications in scientific research. It is an analog of the naturally occurring pyrazole molecule, and its unique structure has enabled it to be used in various biochemical and physiological studies.

Scientific Research Applications

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has been used in various scientific research applications, such as in the study of enzyme inhibitors, drug metabolism, and receptor binding. It has also been used in the study of the effects of pyrazole derivatives on the activity of enzymes involved in the metabolism of drugs. Additionally, 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has been used to study the binding of pyrazole derivatives to various receptors, such as the serotonin 5-HT2A receptor.

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole is not yet fully understood. However, it is believed that the pyrazole ring of the molecule binds to the active site of the enzyme or receptor, and the chlorophenoxy and chlorophenylsulfonyl groups interact with the surrounding residues to form a tight binding pocket. This binding pocket is believed to be responsible for the inhibitory or agonist activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and to bind to certain receptors, such as the serotonin 5-HT2A receptor. Additionally, 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has been shown to have an effect on the release of hormones, such as dopamine, and to modulate the activity of certain neurotransmitters, such as glutamate.

Advantages and Limitations for Lab Experiments

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has several advantages and limitations for use in laboratory experiments. One advantage is its stability, which makes it suitable for use in long-term experiments. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole could focus on its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be conducted on the mechanism of action of the molecule and its interactions with various enzymes and receptors. Additionally, studies could be conducted to further explore the biochemical and physiological effects of 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole and to develop new methods for its synthesis. Finally, research could be conducted to identify new potential applications for 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole and to develop new methods for its use in laboratory experiments.

Synthesis Methods

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenoxyacetic acid with 2-phenyl-1-vinylpyrazole in the presence of a base to form the intermediate, 4-chlorophenoxy-2-phenyl-1-vinylpyrazole. This intermediate is then reacted with 3-chlorophenylsulfonyl chloride in the presence of a base to form the final product, 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole.

properties

IUPAC Name

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(3-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3S/c24-18-9-11-20(12-10-18)30-23(15-17-5-2-1-3-6-17)22-13-14-26-27(22)31(28,29)21-8-4-7-19(25)16-21/h1-16H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXBDQKYXBKDJO-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=CC(=CC=C3)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=CC(=CC=C3)Cl)/OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole

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